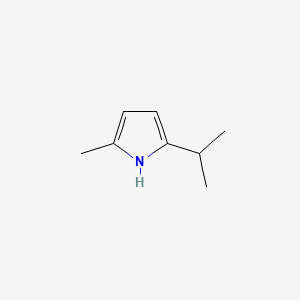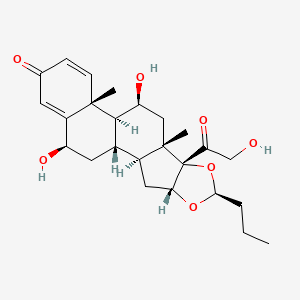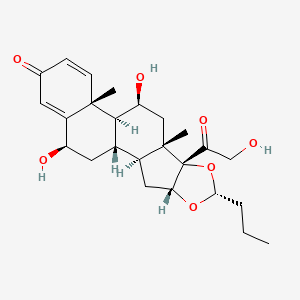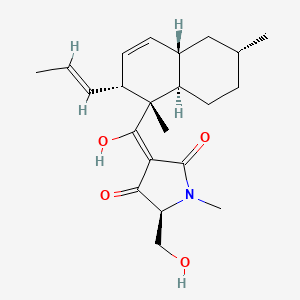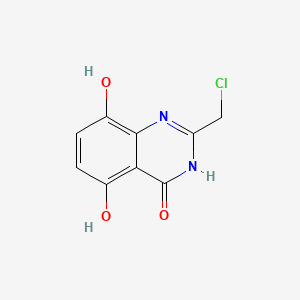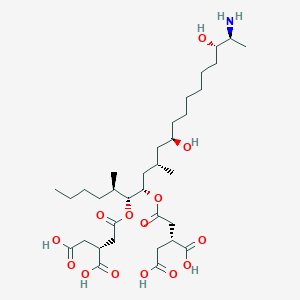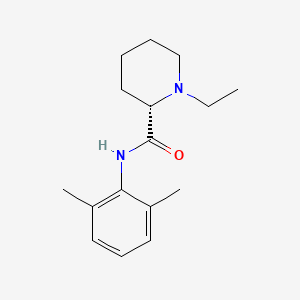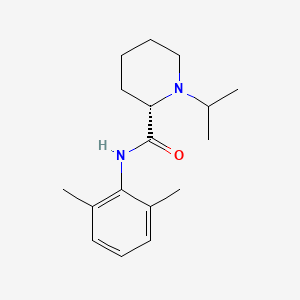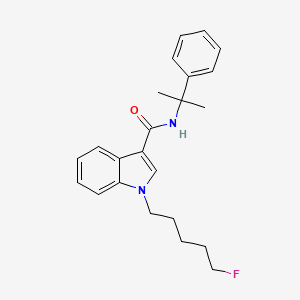
5-氟代异丙基-PICA
描述
它属于氨基烷基吲哚衍生物类别,与异丙基-PICA密切相关,后者本身衍生自著名的类大麻素AM2201 。在异丙基-PICA中添加一个氟原子,即为5-氟代异丙基-PICA。
科学研究应用
5-氟代异丙基-PICA 在各个领域都有应用:
法医分析: 由于它存在于设计药物中,因此与法医实验室相关。
药理学研究: 研究其与大麻素受体的结合亲和力和潜在作用。
神经科学: 研究其对内源性大麻素系统的影响。
毒理学: 评估其毒性和不良影响。
作用机制
确切的机制尚属推测。与其他合成大麻素一样,5-氟代异丙基-PICA 可能与大脑中的大麻素受体 (CB1 和 CB2) 相互作用,导致精神活性作用。需要进一步研究来阐明特定的分子靶标和途径。
生化分析
Biochemical Properties
5-Fluoro CUMYL-PICA acts as a potent agonist for the cannabinoid receptors . It has been found to have a high affinity for CB1 receptors, with an EC50 of <0.1 nM for human CB1 receptors and 0.37 nM for human CB2 receptors .
Cellular Effects
As a synthetic cannabinoid, it is likely to influence cell function by interacting with cannabinoid receptors, which play a key role in various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 5-Fluoro CUMYL-PICA involves binding to cannabinoid receptors, particularly CB1 . This binding can lead to activation or inhibition of enzymes, changes in gene expression, and other effects at the molecular level .
Temporal Effects in Laboratory Settings
In vitro and in vivo studies suggest that the metabolism of 5-Fluoro CUMYL-PICA is rapid, but in vivo metabolism was found to be prolonged, with parent compounds remaining detectable in rat plasma 24 hours post-dosing . This suggests that the effects of 5-Fluoro CUMYL-PICA may change over time in laboratory settings .
Dosage Effects in Animal Models
One study found that it exerted potent cannabimimetic effects in mice, inducing hypothermia at a dosage of 3 mg/kg .
Metabolic Pathways
The primary metabolic pathways for 5-Fluoro CUMYL-PICA involve phase I oxidative transformations and phase II glucuronidation . The formation of identical metabolites following terminal hydroxylation or dealkylation of the 5-fluoropentyl chain for 5-Fluoro CUMYL-PICA has been observed .
Transport and Distribution
Given its lipophilic nature, it may be sequestered into adipose tissue .
Subcellular Localization
As a synthetic cannabinoid, it is likely to interact with cannabinoid receptors, which are primarily located on the cell membrane .
准备方法
关于5-氟代异丙基-PICA的合成路线,文献记载并不多。研究人员可能已经开发出各种合成这种化合物的方法。工业生产方法仍然是专有的,但它们可能涉及对现有合成途径的修改。
化学反应分析
反应类型:
取代反应: 5-氟代异丙基-PICA可能发生亲核取代反应,其中氟原子可以被其他官能团取代。
氧化和还原反应: 这些转化可能会改变化合物的结构。
环合反应: 鉴于其吲哚基结构,环合反应可能起作用。
常用试剂和条件:
氟化: 为了引入氟原子,可能使用氢氟酸 (HF) 或氟化剂等试剂。
还原/氧化: 可以使用标准还原剂(例如,氢化铝锂)或氧化剂(例如,高锰酸钾)。
酸/碱催化: 对于环合反应,酸或碱催化剂促进环化。
主要产物:
主要产物取决于具体的反应条件。潜在的产物包括氟化衍生物、还原形式或环化化合物。
相似化合物的比较
5-氟代异丙基-PICA 与其他合成大麻素有相似之处:
异丙基-PICA (SGT-56): this compound 的非氟化类似物。
5F-异丙基-PINACA (SGT-25): 另一种与吲唑基结构相关的化合物
属性
IUPAC Name |
1-(5-fluoropentyl)-N-(2-phenylpropan-2-yl)indole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27FN2O/c1-23(2,18-11-5-3-6-12-18)25-22(27)20-17-26(16-10-4-9-15-24)21-14-8-7-13-19(20)21/h3,5-8,11-14,17H,4,9-10,15-16H2,1-2H3,(H,25,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJCYQNSYQBCKOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)NC(=O)C2=CN(C3=CC=CC=C32)CCCCCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401155696 | |
| Record name | 1-(5-Fluoropentyl)-N-(1-methyl-1-phenylethyl)-1H-indole-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401155696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1400742-18-8 | |
| Record name | 1-(5-Fluoropentyl)-N-(1-methyl-1-phenylethyl)-1H-indole-3-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1400742-18-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Fluoro-cumyl-pica | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1400742188 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(5-Fluoropentyl)-N-(1-methyl-1-phenylethyl)-1H-indole-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401155696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-FLUORO-CUMYL-PICA | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7BN4RS63UV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: How does 5-Fluoro CUMYL-PICA interact with cannabinoid receptors, and what are the downstream effects?
A: 5-Fluoro CUMYL-PICA exhibits high binding affinity for both cannabinoid receptor type 1 (CB1) and type 2 (CB2) []. This binding leads to the activation of downstream signaling pathways, including the stimulation of [35S]GTPγS binding and inhibition of cAMP production []. These signaling events are similar to those elicited by Δ-9-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis, but 5-Fluoro CUMYL-PICA demonstrates greater efficacy than THC in these assays [].
Q2: Does 5-Fluoro CUMYL-PICA produce effects similar to THC in vivo?
A: While the research primarily focuses on in vitro characterization, the study does provide insights into the in vivo effects of 5-Fluoro CUMYL-PICA. In a mouse drug discrimination assay, 5-Fluoro CUMYL-PICA substituted for THC, suggesting it likely produces subjective effects similar to cannabis in humans [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[(1R,2S,4S,10R,12S,14R,15R)-7-acetyl-12-methyl-17-oxo-4-prop-1-en-2-yl-11,16,18,19-tetraoxapentacyclo[12.2.2.16,9.01,15.010,12]nonadeca-6,8-dien-2-yl] acetate](/img/structure/B570557.png)
